
Alacepril
准备方法
合成路线和反应条件: 阿来普利的合成涉及 S-乙酰卡托普利与 (S)-叔丁基 2-氨基-3-苯基丙酸酯之间的酰胺化反应 . 反应通过三氟乙酸脱保护完成 .
工业生产方法: 阿来普利的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及对反应条件的精确控制,如温度、pH 值和溶剂使用,以确保最终产品的产率和纯度高 .
反应类型:
氧化: 阿来普利可以发生氧化反应,尤其是在巯基处,导致形成二硫化物。
还原: 该化合物可以还原为其相应的硫醇形式。
取代: 阿来普利可以参与亲核取代反应,尤其涉及巯基。
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂。
还原: 二硫苏糖醇等还原剂。
取代: 胺或硫醇等亲核试剂。
主要产物:
氧化: 二硫化物。
还原: 硫醇衍生物。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
科学研究应用
阿来普利具有广泛的科学研究应用:
化学: 用作模型化合物来研究血管紧张素转换酶抑制剂的行为。
生物学: 研究其对细胞过程的影响,尤其是涉及肾素-血管紧张素系统的过程。
医学: 广泛研究其抗高血压特性以及治疗心力衰竭和糖尿病肾病的潜在益处.
工业: 用于开发新型抗高血压药物和制剂。
作用机制
阿来普利通过抑制血管紧张素转换酶发挥作用,该酶负责将血管紧张素 I 转换为血管紧张素 II,一种强效的血管收缩剂 . 通过抑制这种酶,阿来普利降低血管紧张素 II 的水平,从而导致血管舒张和血压下降 . 此外,它还能阻止缓激肽(一种血管舒张肽)的分解,从而进一步增强其抗高血压作用 .
类似化合物:
卡托普利: 阿来普利的活性代谢物,作用机制相似,但作用持续时间更短.
阿来普利的独特性: 阿来普利的独特性在于其前药性质,与卡托普利相比,它可以使药物起效更慢,作用持续时间更长 . 这使得它在用较少的剂量控制慢性高血压方面特别有用 .
相似化合物的比较
Captopril: The active metabolite of alacepril with a similar mechanism of action but a shorter duration of effect.
Lisinopril: A non-sulfhydryl angiotensin-converting enzyme inhibitor with a longer half-life and different side effect profile.
Uniqueness of this compound: this compound is unique due to its prodrug nature, which allows for a slower onset and longer duration of action compared to captopril . This makes it particularly useful in managing chronic hypertension with fewer doses .
生物活性
Alacepril is a novel angiotensin-converting enzyme (ACE) inhibitor that has been widely studied for its antihypertensive properties and additional biological activities. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, effects on cardiovascular health, antioxidant properties, and its implications in veterinary medicine.
This compound functions primarily as an ACE inhibitor, which leads to decreased production of angiotensin II, a potent vasoconstrictor. This reduction results in vasodilation, lower blood pressure, and decreased workload on the heart. The compound also promotes increased levels of bradykinin, a peptide that causes blood vessels to dilate, further contributing to its antihypertensive effects .
Antihypertensive Effects
Research has demonstrated that this compound exhibits significant antihypertensive activity. In studies involving renal hypertensive rats and dogs, it was shown to produce a dose-dependent decrease in blood pressure. Specifically, this compound's potency was found to be three times greater than that of captopril when evaluated based on the area over the antihypertensive curve (AOC) .
Table 1: Comparison of Antihypertensive Effects
Animal Model | Dosage (mg/kg) | Effectiveness |
---|---|---|
Renal Hypertensive Rats | 1-30 | Significant reduction in BP |
Renal Hypertensive Dogs | 3 | Stable and sustained hypotensive effect |
Antioxidant Properties
This compound's biological activity extends beyond its role as an ACE inhibitor. Studies indicate that metabolites of this compound possess free radical scavenging properties. Specifically, this compound and its metabolites demonstrated significant scavenging activity against superoxide and hydroxyl radicals in vitro, suggesting an antioxidant effect that may contribute to its overall therapeutic profile .
Table 2: Free Radical Scavenging Activity
Compound | Superoxide Scavenging | Hydroxyl Radical Scavenging |
---|---|---|
This compound | Yes | Yes |
Desacetylthis compound | Yes | Yes |
Captopril | Yes | Yes |
Lisinopril | No | Slight |
Impact on Cardiovascular Health
In addition to lowering blood pressure, this compound has been shown to prevent the development of atherosclerosis in animal models by reducing low-density lipoprotein (LDL) levels and vascular ACE activity . A study involving dogs with mitral valve disease (MVD) indicated that this compound improved left ventricular function and quality of life for many patients. However, factors such as baseline atrial natriuretic peptide levels were found to correlate with treatment efficacy .
Case Studies
-
Canine Mitral Valve Disease Study :
- Participants : 36 dogs with MVD.
- Outcome : Improvement in cough scores and left ventricular dimensions post-treatment with this compound.
- Findings : 55.6% showed improvement in clinical symptoms; however, some dogs remained unresponsive based on specific baseline markers.
-
Atherosclerosis Prevention Study :
- Participants : Monkeys.
- Outcome : this compound reduced LDL cholesterol levels significantly.
- Findings : Suggests potential for use in preventing cardiovascular diseases linked to dyslipidemia.
属性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-13(12-28-14(2)23)19(25)22-10-6-9-17(22)18(24)21-16(20(26)27)11-15-7-4-3-5-8-15/h3-5,7-8,13,16-17H,6,9-12H2,1-2H3,(H,21,24)(H,26,27)/t13-,16+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHHOYXPRDYHEZ-COXVUDFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048576 | |
Record name | Alacepril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74258-86-9 | |
Record name | Alacepril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74258-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alacepril [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074258869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alacepril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALACEPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X39TL7JDPF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。